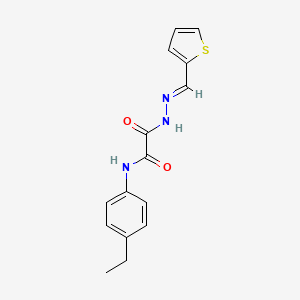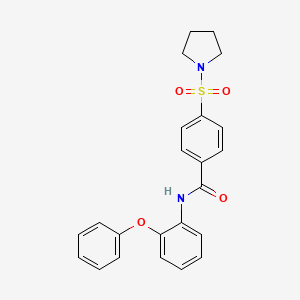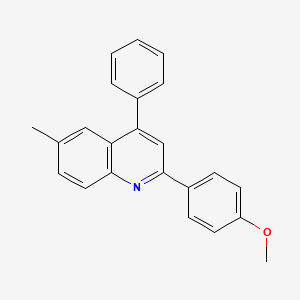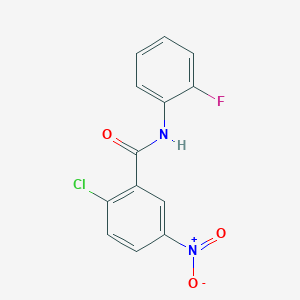
N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide is a complex organic compound with the molecular formula C17H16N4OS This compound is characterized by the presence of an ethylphenyl group, a thienylmethylene group, and a hydrazinoacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide typically involves the condensation of 4-ethylphenylhydrazine with 2-thienylmethyleneacetone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in various substituted acetamides.
科学研究应用
N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation.
相似化合物的比较
Similar Compounds
- N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)butanamide
- N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)propionamide
Uniqueness
N-(4-Ethylphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
属性
CAS 编号 |
327992-53-0 |
|---|---|
分子式 |
C15H15N3O2S |
分子量 |
301.4 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C15H15N3O2S/c1-2-11-5-7-12(8-6-11)17-14(19)15(20)18-16-10-13-4-3-9-21-13/h3-10H,2H2,1H3,(H,17,19)(H,18,20)/b16-10+ |
InChI 键 |
YWLQPNDOBNOBNS-MHWRWJLKSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CS2 |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-chlorophenoxy)-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11694878.png)


![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11694893.png)
![6-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11694898.png)




![propan-2-yl 4-(5-{(Z)-[1-(4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11694946.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694950.png)
![4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11694951.png)
![N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B11694958.png)
![(5E)-1-(4-chlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11694971.png)
